5-methyl-1-(2-methylpropyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine
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Overview
Description
5-methyl-1-(2-methylpropyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-(2-methylpropyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common approach is the condensation of appropriate hydrazines with 1,3-diketones to form the pyrazole ring. Subsequent alkylation and amination steps are used to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-(2-methylpropyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the alkyl side chains.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-methyl-1-(2-methylpropyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-methyl-1-(2-methylpropyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors to exert its effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: An intermediate used in the synthesis of selective dipeptidyl peptidase 4 inhibitors.
(5-Isopropyl-1-methyl-1H-pyrazol-3-yl)-methanol: Another pyrazole derivative with different substituents.
Uniqueness
5-methyl-1-(2-methylpropyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H25N5 |
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Molecular Weight |
275.39 g/mol |
IUPAC Name |
5-methyl-1-(2-methylpropyl)-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C15H25N5/c1-5-8-19-14(6-7-17-19)10-16-15-9-13(4)20(18-15)11-12(2)3/h6-7,9,12H,5,8,10-11H2,1-4H3,(H,16,18) |
InChI Key |
DNNVZSBHUYXHEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNC2=NN(C(=C2)C)CC(C)C |
Origin of Product |
United States |
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